molecular formula C10H6F2N2O2 B2769696 1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152534-38-7

1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2769696
CAS No.: 1152534-38-7
M. Wt: 224.167
InChI Key: KZECBNPKDMPAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry

Pyrazole carboxylic acids emerged as critical pharmacophores following the 1990s discovery of cyclooxygenase-2 (COX-2) inhibitors. The carboxyl group at the pyrazole C3 position enables hydrogen bonding with enzymatic active sites while modulating electronic properties. Early milestones include difenamizole (analgesic) and betazole (H2 agonist), but the 1999 FDA approval of celecoxib (Celebrex®) marked a paradigm shift.

Table 1: Therapeutic Pyrazole Carboxylic Acid Derivatives

Compound Therapeutic Class Target Key Structural Feature
Celecoxib Anti-inflammatory COX-2 1-Phenyl-3-trifluoromethyl
Rimonabant Anti-obesity CB1 receptor 5-P-chlorophenylcarboxamide
Fezolamide Antidepressant MAO-A 4-Fluorophenyl substitution

Modern derivatives exploit the C3 carboxylic acid for salt formation (improving solubility) and as a bioisostere for phosphates/sulfonates. For instance, the ionizable carboxyl group in 1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid facilitates interactions with basic residues in enzymatic pockets, as demonstrated in kinase inhibitor designs.

Historical Development of Fluorinated Pyrazoles

Fluorine incorporation into pyrazoles began with 19th-century antipyrine but accelerated post-2000 due to advances in fluorination techniques. The 2015 development of gold-catalyzed aminofluorination enabled regioselective synthesis of 4-fluoropyrazoles, while Selectfluor-mediated electrophilic fluorination allowed late-stage functionalization.

The 3,5-difluorophenyl motif in the subject compound derives from structure-activity relationship (SAR) studies showing:

  • Ortho/meta fluorine placement enhances aromatic π-stacking with hydrophobic residues (e.g., in kinase ATP-binding pockets).
  • Electron-withdrawing effects lower pKa of adjacent carboxylic acid, promoting ionization at physiological pH.
  • Metabolic resistance due to C-F bond stability against cytochrome P450 oxidation.

Table 2: Impact of Fluorination on Pyrazole Properties

Fluorine Position Solubility (logP) Metabolic Half-Life (h) Target Affinity (Ki, nM)
None 2.1 1.2 850
4-Fluoro 1.8 3.5 420
3,5-Difluoro 1.5 6.8 95

Data adapted from fluorination studies on pyrazole-3-carboxylic acid analogues.

Research Significance of this compound

This compound’s significance lies in its dual optimization:

  • Fluorine-driven pharmacodynamics : The 3,5-difluorophenyl group induces a dipole moment (1.47 D) that aligns with electric fields in target binding sites, improving ligand-receptor complementarity.
  • Carboxylic acid versatility : Serves as either a zinc-binding group (e.g., in metalloenzyme inhibitors) or a proton donor in hydrogen-bond networks. X-ray crystallography of HDAC8 complexes shows the carboxylate coordinating to Zn²⁺ at 2.1 Å distance.

Recent work demonstrates its utility as a building block for:

  • Kinase inhibitors : Hybridization with quinazoline scaffolds yielded EGFR inhibitors with IC50 values <10 nM.
  • Antibacterial agents : Copper(II) complexes exhibit MIC values of 2 µg/mL against Staphylococcus aureus via topoisomerase IV inhibition.

Key Research Milestones in Pyrazole-Based Drug Discovery

The timeline below highlights breakthroughs enabling this compound’s development:

1983 : Synthesis of pyrazole-3-carboxylic esters as PDE5 inhibitors, later optimized into sildenafil (Viagra®).
2004 : Discovery that 4-fluoropyrazoles resist glucuronidation in hepatic microsomes, extending half-life.
2016 : First use of 3,5-difluorophenyl groups in pyrazoles to enhance blood-brain barrier penetration for CNS targets.
2021 : Catalytic asymmetric synthesis of pyrazole carboxylates enabled chiral derivatives for selective kinase inhibition.

Properties

IUPAC Name

1-(3,5-difluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-3-7(12)5-8(4-6)14-2-1-9(13-14)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZECBNPKDMPAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazones with suitable reagents. For instance, the Vilsmeier-Haack reaction can be employed, where a hydrazone precursor reacts with dimethylformamide and phosphorus oxychloride to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from commercially available precursors. The process may include halogenation, cyclization, and carboxylation steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For instance, it may inhibit certain kinases or proteases, leading to therapeutic effects in disease models .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid C₁₀H₇F₂N₂O₂ 3,5-difluorophenyl (1) 234.17 High electronegativity; potential herbicide/medicinal applications
1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid C₁₀H₇F₂N₂O₂ 3,4-difluorophenyl (1) 234.17 Positional isomerism alters steric hindrance; may affect binding affinity
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid C₁₃H₁₁F₃N₂O₂ 3-(trifluoromethyl)phenyl (1) 284.23 Trifluoromethyl group increases hydrophobicity; agrochemical applications
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₂H₁₁ClN₂O₂ 3-chlorophenyl (1), 3,5-dimethyl (pyrazole) 250.68 Chlorine enhances stability; used in pharmaceutical intermediates
1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid C₁₄H₁₆N₂O₃ 3,5-dimethylphenoxymethyl (1) 264.29 Phenoxy group improves solubility; studied as a herbicide

Biological Activity

1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by case studies and research findings.

  • Molecular Formula : C10_{10}H7_{7}F2_{2}N3_{3}O2_{2}
  • Molecular Weight : 225.18 g/mol
  • CAS Number : 1621-91-6
  • Physical State : Solid (white to almost white powder)
  • Solubility : Soluble in methanol

Anticancer Activity

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. The compound exhibits notable activity against various cancer types, including:

  • Breast Cancer : In vitro studies demonstrated that derivatives of 1H-pyrazole effectively inhibited the growth of MDA-MB-231 breast cancer cells. The compound's mechanism involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR .
  • Liver Cancer : The compound showed less cytotoxicity against HepG2 cells compared to other derivatives, suggesting that structural modifications could enhance its efficacy .

The anticancer effects of this compound are attributed to several mechanisms:

  • Microtubule Destabilization : Studies indicated that this compound can destabilize microtubules at concentrations around 20 μM, which is crucial for cell division and proliferation .
  • Induction of Apoptosis : Research demonstrated that certain derivatives could induce apoptosis in cancer cells by enhancing caspase-3 activity, a key player in the apoptotic pathway .
  • Inhibition of Tumor Growth : In vivo studies have shown that these compounds can significantly reduce tumor size in animal models, indicating their potential as effective anticancer agents .

Case Studies

StudyFindings
Synthesis and Evaluation (2022)Identified that 1H-pyrazole derivatives inhibited various cancer cell lines, with specific focus on MDA-MB-231 and HepG2 cells. Notably, certain modifications enhanced cytotoxicity against breast cancer cells while reducing it against liver cancer cells .
Microtubule Assembly InhibitionThe compound was found to inhibit microtubule assembly at significant percentages (40.76% - 52.03%) at a concentration of 20 μM, demonstrating its potential as a microtubule-destabilizing agent .
Apoptosis InductionCompounds derived from this compound showed increased caspase-3 activity (up to 1.57 times) at concentrations as low as 10 μM in MDA-MB-231 cells, indicating strong apoptotic effects .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield? A: The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. A common approach includes:

  • Step 1: Condensation of 3,5-difluorophenylhydrazine with β-keto esters or diketones to form the pyrazole core.
  • Step 2: Hydrolysis of ester groups to yield the carboxylic acid moiety. Reaction optimization may involve adjusting catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity (e.g., ethanol vs. DMF), and temperature (60–100°C) to enhance regioselectivity and yield .
  • Green Chemistry: Microwave-assisted synthesis or solvent-free conditions (referenced in pyrazole derivative studies) can reduce reaction time and improve atom economy .

Structural Characterization

Q: Which analytical techniques are most effective for confirming the structure of this compound? A: Key methods include:

  • X-ray Crystallography: Resolves the pyrazole ring geometry and fluorophenyl substituent orientation (e.g., dihedral angles between rings) .
  • NMR Spectroscopy: ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies proton coupling patterns (e.g., pyrazole C-H vs. aromatic protons) .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation pathways .

Biological Activity Profiling

Q: What biological activities are associated with this compound, and how do structural features influence its efficacy? A: While direct studies are limited, analogous pyrazole-carboxylic acids exhibit:

  • Anti-inflammatory Activity: The carboxylic acid group may interact with COX-2 active sites, while fluorinated aryl groups enhance metabolic stability and lipophilicity .
  • Antimicrobial Potential: Fluorine atoms improve membrane penetration and target binding via electronegative interactions .
  • Methodological Note: In vitro assays (e.g., enzyme inhibition, cell viability) should use structure-activity relationship (SAR) models to compare substituent effects (e.g., 3,5-difluoro vs. monofluoro analogs) .

Advanced Synthetic Challenges

Q: How can researchers address regioselectivity issues during pyrazole ring formation? A: Regioselectivity depends on:

  • Precursor Design: Electron-withdrawing groups (e.g., -CF₃) direct cyclization positions .
  • Catalytic Control: Pd-mediated cross-coupling or Brønsted acid catalysts can favor desired regioisomers .
  • Computational Tools: DFT calculations predict thermodynamic stability of intermediates to guide synthetic routes .

Computational Modeling

Q: Which computational methods are suitable for predicting the compound’s physicochemical properties? A:

  • Molecular Dynamics (MD): Simulates solvation effects and membrane permeability using force fields like AMBER .
  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases, enzymes) .
  • ADMET Prediction: Tools like SwissADME estimate logP, bioavailability, and toxicity profiles .

Crystallographic Insights

Q: How does the crystal packing of this compound inform its stability and solubility? A: X-ray data from analogous compounds reveal:

  • Intermolecular Interactions: Hydrogen bonding between carboxylic acid groups and π-π stacking of fluorophenyl rings stabilize the lattice .
  • Solubility Implications: Tight packing may reduce aqueous solubility, suggesting co-crystallization with solubilizing agents (e.g., cyclodextrins) .

Handling and Safety

Q: What safety protocols are recommended for handling this compound? A:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye irritation .
  • Ventilation: Use fume hoods to minimize inhalation of fine particles .
  • Waste Disposal: Incinerate via licensed facilities to prevent environmental release of fluorinated byproducts .

Data Contradictions

Q: How can conflicting bioactivity data in pyrazole derivatives be resolved? A: Contradictions often arise from:

  • Substituent Positioning: Meta vs. para fluorine placement alters electronic effects and target binding .
  • Assay Variability: Standardize protocols (e.g., IC₅₀ measurements) across studies. Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm activity .

Advanced Analytical Techniques

Q: What hyphenated techniques are recommended for purity analysis? A:

  • HPLC-MS: Combines separation with mass detection to identify impurities (e.g., regioisomers, unreacted precursors) .
  • TGA-DSC: Thermogravimetric analysis assesses thermal stability for storage recommendations .

Environmental Impact Assessment

Q: How can researchers evaluate the ecological toxicity of this compound? A:

  • PBT/vPvB Screening: Use OECD guidelines to assess persistence, bioaccumulation, and toxicity. Fluorinated compounds often require long-term degradation studies .
  • Microbial Assays: Vibrio fischeri bioluminescence inhibition tests quantify acute aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.